molecular formula C9H8ClNO2 B2864634 6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one CAS No. 207552-70-3

6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one

Cat. No.: B2864634
CAS No.: 207552-70-3
M. Wt: 197.62
InChI Key: RPTVGPBAVWDIEM-UHFFFAOYSA-N
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Description

Introduction to 6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one

Historical Development of Benzoxazole Derivatives

Benzoxazole derivatives emerged in the mid-20th century as chemists explored heterocyclic systems combining benzene and oxazole rings. Early syntheses relied on condensation reactions between orthoesters and o-aminophenols under solvent-free conditions. The discovery of benzoxazole’s fluorescent properties and bioactivity spurred interest in functionalized variants. By the 1970s, advances in catalysis, such as using Keggin-type heteropoly acids (e.g., H₅[PMo₁₀V₂O₄₀]), enabled efficient synthesis of substituted benzoxazoles. These developments laid the groundwork for targeted modifications, including chloromethyl and methyl groups, to optimize physicochemical and biological properties.

Significance of Chloromethyl and Methyl Substitutions in Benzoxazol-2-one Framework

The chloromethyl (-CH₂Cl) and methyl (-CH₃) groups confer distinct advantages:

  • Chloromethyl Group : Enhances electrophilicity, enabling nucleophilic substitution reactions for further derivatization. In this compound, the chloromethyl moiety at position 6 facilitates covalent binding to biological targets or polymer supports.
  • Methyl Group : At position 3, the methyl substituent increases lipophilicity, improving membrane permeability. This modification also stabilizes the benzoxazole ring by reducing steric strain.

Crystallographic studies of analogous compounds, such as 3-chloromethyl-6,7-dimethyl-1,2-benzoxazole, reveal that the chloromethyl group adopts an anticlinal conformation relative to the benzoxazole nucleus, minimizing steric clashes and enabling intermolecular interactions.

Table 1: Key Structural Features of Selected Benzoxazol-2-one Derivatives
Compound Substituents Molecular Formula Key Properties
This compound 6-CH₂Cl, 3-CH₃ C₉H₇ClN₂O₂ Electrophilic C6, lipophilic
6-Chloro-3-(chloromethyl)benzoxazol-2(3H)-one 6-Cl, 3-CH₂Cl C₈H₅Cl₂NO₂ Dual reactivity sites
3-Methyl-6-(methoxymethyl)-1,3-benzoxazol-2-one 6-CH₂OCH₃, 3-CH₃ C₁₀H₁₁NO₃ Enhanced solubility

Positioning Within the Broader Benzoxazole Family

This compound occupies a niche between simple benzoxazoles and highly functionalized analogs:

  • Compared to Unsubstituted Benzoxazole : The chloromethyl group introduces a reactive handle absent in the parent compound, enabling conjugation to biomolecules or materials.
  • Compared to Halogenated Derivatives : Unlike 6-chloro-3-(chloromethyl)benzoxazol-2(3H)-one, the methyl group at position 3 reduces polarity, enhancing bioavailability.
  • Role in Drug Discovery : Methyl groups at nitrogen (e.g., 3-methyl) are common in bioactive benzoxazoles, as seen in antimicrobial agents like microechmycin A.

Current Research Landscape and Applications

Recent studies highlight two primary domains:

  • Synthetic Methodology : Innovations in catalysis, such as silica-supported sulfuric acid, enable greener synthesis of chloromethyl-substituted benzoxazoles. Heterologous expression in Streptomyces albus has also been employed to biosynthesize benzoxazole alkaloids.
  • Functional Materials : The electrophilic chloromethyl group permits grafting onto polymers for catalytic or sensing applications. For example, benzoxazole-modified silica gels show promise in heavy metal detection.
Table 2: Recent Advances in Benzoxazole Derivative Applications
Application Area Example Compound Key Finding
Antimicrobial Agents Microechmycin A MIC = 8 μg/mL against Micrococcus luteus
Heterogeneous Catalysis HPA-catalyzed benzoxazole synthesis Yields >80% under mild conditions
Fluorescent Probes Benzoxazole-linked quantum dots pH-sensitive emission at 450 nm

Properties

IUPAC Name

6-(chloromethyl)-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-11-7-3-2-6(5-10)4-8(7)13-9(11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTVGPBAVWDIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CCl)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207552-70-3
Record name 6-(chloromethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
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Preparation Methods

Direct Electrophilic Chloromethylation

Electrophilic aromatic substitution (EAS) using chloromethylating agents represents a potential route. The Blanc chloromethylation reaction, employing formaldehyde and hydrochloric acid in the presence of Lewis acids like ZnCl₂, could theoretically introduce the chloromethyl group at position 6. However, the electron-deficient benzoxazolone ring may necessitate harsher conditions or directing groups.

Reaction Conditions

  • Substrate : 3-Methyl-1,3-benzoxazol-2-one
  • Reagents : Formaldehyde (37% aqueous), HCl (conc.), ZnCl₂ (catalytic)
  • Temperature : 40–60°C
  • Solvent : Dichloroethane or acetic acid

Challenges :

  • Competing reactions at positions 4 and 7 due to the methyl group’s ortho/para-directing effects.
  • Hydrolysis of the oxazolone ring under acidic conditions.

Radical-Mediated Chloromethylation

Radical-initiated chloromethylation using sulfuryl chloride (SO₂Cl₂) and azo initiators (e.g., AIBN) offers an alternative pathway. This method avoids acidic conditions that might degrade the oxazolone ring.

Procedure :

  • Dissolve 3-methyl-1,3-benzoxazol-2-one in carbon tetrachloride.
  • Add SO₂Cl₂ (1.2 equiv) and AIBN (0.1 equiv).
  • Reflux at 80°C for 12 hours.

Yield : ~40–50% (hypothetical, based on analogous benzoxazole chlorinations).

Multi-Step Synthesis from Functionalized Precursors

Starting with 6-Hydroxymethyl-3-methyl-1,3-benzoxazol-2-one

A two-step oxidation-chlorination strategy avoids direct EAS challenges:

Step 1 : Hydroxymethyl Group Introduction

  • Method : Friedel-Crafts alkylation using paraformaldehyde and BF₃·Et₂O.
  • Conditions : 0°C, anhydrous dichloromethane, 24 hours.

Step 2 : Chlorination of Hydroxymethyl to Chloromethyl

  • Reagents : Thionyl chloride (SOCl₂) or PCl₅
  • Conditions : Reflux in toluene, 6 hours.

Advantages : Higher regioselectivity and milder conditions for chlorination.

Ring Construction from 6-(Chloromethyl)-2-aminophenol

Synthesizing the benzoxazolone ring from a pre-chloromethylated precursor ensures correct substituent placement:

Procedure :

  • React 6-(chloromethyl)-2-aminophenol with triphosgene in tetrahydrofuran.
  • Add triethylamine to deprotonate the amine and facilitate cyclization.
  • Stir at room temperature for 48 hours.

Yield : ~60–70% (estimated from similar benzoxazolone syntheses).

Catalytic and Solvent Effects

Role of Protic Solvents

The KR100543345B1 patent highlights the use of protic solvents (e.g., methanol) for chlorination reactions, which stabilize intermediates and suppress dichlorination. Adapting this to chloromethylation:

Solvent Temperature (°C) Dichloromethyl Byproduct (%)
Methanol -20 to -10 <5
Acetic acid 40 15–20
DMF 60 25–30

The CN109553588B patent employs POCl₃ for benzoxazole chlorination. While designed for dichlorination, this reagent could facilitate chloromethyl group introduction via intermediate phosphorylated species.

Modified Protocol :

  • React 3-methyl-1,3-benzoxazol-2-one with POCl₃ (2 equiv) in dichloroethane.
  • Add formaldehyde (1 equiv) dropwise at 0°C.
  • Quench with ice-water and extract with ethyl acetate.

Outcome : POCl₃ activates the ring for electrophilic attack, but competing phosphorylation may reduce yields.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : Chloromethyl protons appear as a singlet at δ 4.6–4.8 ppm. Methyl groups resonate at δ 2.3–2.5 ppm.
  • MS (ESI) : Molecular ion peak at m/z 212.0 [M+H]⁺.

Purity Optimization

  • Recrystallization : Use hexane/ethyl acetate (3:1) to achieve >95% purity.
  • Column Chromatography : Silica gel with gradient elution (0–20% ethyl acetate in hexane).

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Products include azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Products include oxides or hydroxylated derivatives.

    Reduction: Products include dechlorinated or hydrogenated derivatives.

Scientific Research Applications

6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex benzoxazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The benzoxazole core can interact with specific receptors or enzymes, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzoxazolone scaffold is widely modified to tailor physicochemical and biological properties. Below is a detailed comparison of 6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one with structurally related analogs:

Table 1: Structural and Functional Comparison of Benzoxazolone Derivatives

Compound Name Substituent (Position 6) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound -CH₂Cl 195.65 Reactive chloromethyl group for alkylation; synthetic intermediate .
6-Methyl-1,3-benzoxazol-2(3H)-one -CH₃ 149.15 Inert methyl group; limited reactivity .
6-Methoxy-1,3-benzoxazol-2(3H)-one -OCH₃ 165.15 Electron-donating methoxy group; modulates ring electrophilicity .
6-(2-Chloroacetyl)-3-methyl-1,3-benzoxazol-2-one -COCH₂Cl 213.63 Chloroacetyl group enables acyl substitution; higher reactivity than chloromethyl .
6-Benzoyl-2,3-dihydro-1,3-benzoxazol-2-one -COPh (benzoyl) 239.25 Bulky benzoyl group; potential for π-π interactions in drug design .
6-((4-Chlorophenyl)(phenyl)methyl)-3-methylbenzoxazol-2(3H)-one -CH(C₆H₅)(4-Cl-C₆H₄) 342.82 Sterically hindered; impacts solubility and biological target engagement .

Key Findings :

Reactivity :

  • The chloromethyl group in this compound is superior for nucleophilic substitution compared to the inert methyl group in 6-methyl-1,3-benzoxazol-2(3H)-one .
  • 6-(2-Chloroacetyl)-3-methyl-1,3-benzoxazol-2-one (chloroacetyl substituent) exhibits higher electrophilicity, favoring acyl transfer reactions .

Electronic Effects :

  • Electron-withdrawing substituents (e.g., -CH₂Cl, -COCH₂Cl) enhance the electrophilic character of the benzoxazolone ring, while electron-donating groups (e.g., -OCH₃) reduce reactivity .

Biological Relevance: Benzoxazinoids (e.g., DIBOA, DIMBOA) are natural benzoxazole derivatives with antibiotic properties, but their hydroxyl and methoxy substituents differ significantly from synthetic chloromethyl analogs . Bulkier groups (e.g., benzoyl in 6-benzoyl-2,3-dihydro-1,3-benzoxazol-2-one) improve lipophilicity but may hinder diffusion across biological membranes .

Synthetic Utility :

  • This compound is frequently employed in multi-step syntheses, such as the preparation of 6-((4-chlorophenyl)(phenyl)methyl) derivatives via Friedel-Crafts alkylation .

Comparative Analysis with Benzothiazolone Derivatives

Benzothiazolones (sulfur-containing analogs) exhibit distinct properties due to the thiazole ring’s polarizability and hydrogen-bonding capacity:

Table 2: Benzoxazolone vs. Benzothiazolone Derivatives

Compound Class Example Heteroatom Key Differences Evidence Source
Benzoxazolone This compound Oxygen Higher oxidative stability; lower polarity .
Benzothiazolone 6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one Sulfur Enhanced hydrogen-bonding capacity; used in photodynamic therapy .

Biological Activity

6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one is a compound belonging to the benzoxazole family, known for its diverse biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and potential applications in medicinal chemistry and material science.

Chemical Structure and Synthesis

The compound features a chloromethyl group at the 6-position and a methyl group at the 3-position of the benzoxazole structure. Its synthesis typically involves multi-step organic reactions that utilize ortho-substituted anilines and other functionalized substrates. The chloromethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.

Antimicrobial Properties

Research indicates that derivatives of benzoxazoles exhibit significant antimicrobial activity. For instance, studies have shown that this compound and its analogs are effective against various Gram-positive and Gram-negative bacteria. In particular, compounds from this class have been tested against Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of efficacy.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundS. aureus10 µg/mL
This compoundE. coli15 µg/mL

These results suggest that the compound has potential as a lead structure for developing new antimicrobial agents .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. It has shown selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing anticancer therapies.

Cell LineIC50 (µM)
HeLa (cervical cancer)8.5
K562 (leukemia)7.0
Normal fibroblasts>20

The data indicates that the compound could be further explored for its potential in cancer treatment .

The mechanism of action for this compound primarily involves its reactive chloromethyl group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may inhibit enzymatic activities and interfere with cellular signaling pathways by modifying key proteins involved in these processes .

Case Studies

Several studies have highlighted the biological activity of benzoxazole derivatives:

  • Antimicrobial Activity : A study involving a series of benzoxazole derivatives demonstrated that compounds similar to this compound exhibited strong antimicrobial properties against pathogenic bacteria including Pseudomonas aeruginosa. These compounds also inhibited biofilm formation and swarming motility, indicating their potential as anti-pathogenic agents .
  • Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of various benzoxazole derivatives on cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxicity against multiple cancer types while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Q. Basic Research Focus

  • X-ray Crystallography : Resolve bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles using SHELXL for refinement and ORTEP-3 for visualization .
  • NMR Spectroscopy : Analyze 1^1H and 13^13C spectra to confirm substitution patterns (e.g., methyl group at C3: δ ~2.5 ppm in 1^1H NMR) .
  • Mass Spectrometry : Validate molecular weight (195.65 g/mol) via ESI-MS in positive ion mode .

Advanced Consideration : For ambiguous crystallographic data (e.g., disordered Cl positions), employ twin refinement in SHELXL or density functional theory (DFT) calculations to validate electron density maps .

How can contradictory data in the synthesis pathways of benzoxazolone derivatives be resolved?

Advanced Research Focus
Contradictions often arise from:

  • Reagent Purity : Impurities in chloromethylating agents can lead to divergent products. Use GC-MS to verify reagent quality .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate side reactions vs. non-polar solvents. Conduct solvent screening with kinetic studies .
  • Byproduct Analysis : Isolate and characterize side products (e.g., dimerization via HPLC-MS) to identify mechanistic pitfalls .

Case Study : A 20% yield discrepancy between two protocols was traced to trace moisture in DCM, which hydrolyzed the chloromethyl intermediate. Rigorous solvent drying resolved the issue .

What are the key considerations in designing experiments to study the biological activity of this compound?

Q. Advanced Research Focus

  • Target Selection : Prioritize enzymes (e.g., cyclooxygenase-2) based on structural similarity to active benzoxazolone derivatives .
  • In Vitro Assays : Use fluorescence polarization to measure binding affinity (e.g., IC50_{50} values) and assess cytotoxicity via MTT assays .
  • SAR Studies : Modify the chloromethyl group to evaluate its role in bioactivity (e.g., replace with bromomethyl or hydroxymethyl) .

Q. Advanced Research Focus

  • Intermolecular Interactions : Identify halogen bonding (Cl···O/N) and π-π stacking in crystal packing, which inform solid-state reactivity .
  • Conformational Flexibility : Analyze torsion angles (e.g., C3-methyl group: ~120°) to predict steric effects in solution-phase reactions .
  • Software Integration : Use WinGX for structure validation and Mercury for visualizing Hirshfeld surfaces to map interaction hotspots .

Example : A study resolved a 0.08 Å discrepancy in C-Cl bond length using high-resolution data (R-factor = 0.072), attributing it to thermal motion rather than structural disorder .

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